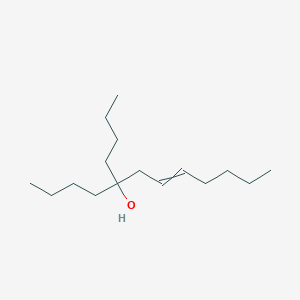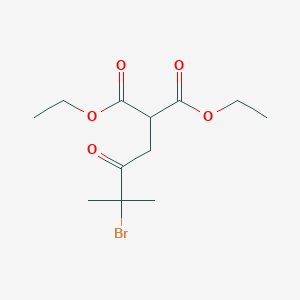
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their reactivity and versatility in organic synthesis, making them valuable intermediates in the preparation of various chemical compounds. This particular compound features a bromine atom, a methyl group, and a keto group attached to a butyl chain, which is further connected to a propanedioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Diethyl (3-hydroxy-3-methyl-2-oxobutyl)propanedioate.
Oxidation: Diethyl (3-carboxy-3-methyl-2-oxobutyl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate involves its reactivity as a malonic ester. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are facilitated by the presence of the bromine atom, keto group, and ester moieties. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the bromine and keto groups.
Diethyl (3-chloro-3-methyl-2-oxobutyl)propanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl (3-methyl-2-oxobutyl)propanedioate: Lacks the halogen atom.
Uniqueness
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom, keto group, and ester moieties makes it a valuable intermediate for synthesizing a wide range of chemical compounds .
Eigenschaften
CAS-Nummer |
113279-73-5 |
|---|---|
Molekularformel |
C12H19BrO5 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
diethyl 2-(3-bromo-3-methyl-2-oxobutyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-5-17-10(15)8(11(16)18-6-2)7-9(14)12(3,4)13/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
MENWLOLHBPNDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C(C)(C)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


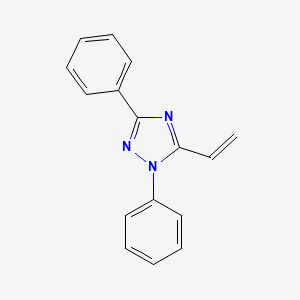
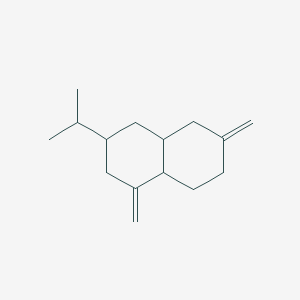
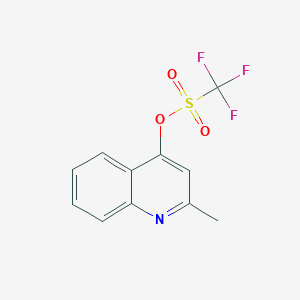
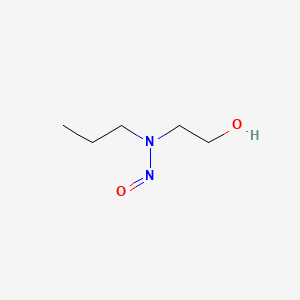

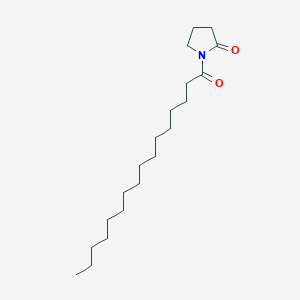
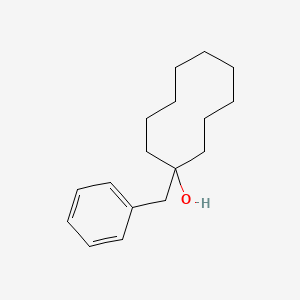
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
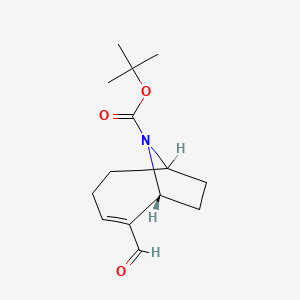
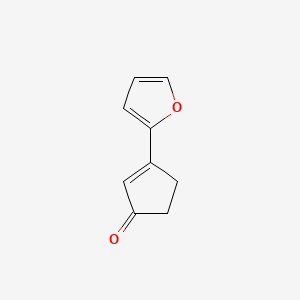
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
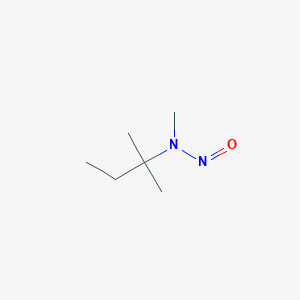
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
